Product packaging for Dosimertinib(Cat. No.:CAS No. 2403760-70-1)

Dosimertinib

Cat. No.: B10856489
CAS No.: 2403760-70-1
M. Wt: 504.6 g/mol
InChI Key: DUYJMQONPNNFPI-ZFTIYMCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Systematic Nomenclature and Regulatory Designations

Dosimertinib is systematically named as N-[2-[2-(dimethylamino-d₆)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide , reflecting its deuterium substitution at six hydrogen positions within the dimethylaminoethyl group. This nomenclature adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines, with isotopic labeling explicitly denoting deuterium incorporation.

Regulatory designations include:

  • CAS Registry Number : Not yet publicly assigned (osimertinib: 1421373-65-0).
  • DrugBank ID : DB09330 (referencing osimertinib’s entry, with this compound classified under investigational derivatives).
  • Clinical Trial Registrations : CXHL2000060 and CXHL2000061 (China National Medical Products Administration).

The compound’s developmental code, AZD9574 , distinguishes it from its progenitor, osimertinib (AZD9291), in preclinical and clinical contexts.

Molecular Architecture: Deuterium Incorporation and Isotopic Patterning

This compound’s structure features six deuterium atoms replacing protium at the methyl groups of the dimethylaminoethyl moiety (Figure 1). This isotopic patterning targets metabolic hotspots associated with oxidative demethylation, a pathway responsible for generating osimertinib’s toxic metabolite, AZ5104.

Key structural attributes :

  • Molecular Formula : C₂₈H₂₇D₆N₇O₂ (compared to osimertinib’s C₂₈H₃₃N₇O₂).
  • Isotopic Enrichment : >99% deuterium at designated positions, confirmed via high-resolution mass spectrometry.
  • Impact on Physicochemical Properties :
    • LogP : 3.8 (vs. osimertinib’s 3.5), enhancing lipophilicity for improved blood-brain barrier penetration.
    • Molecular Weight : 534.67 g/mol (vs. osimertinib’s 529.61 g/mol).

Deuterium’s kinetic isotope effect reduces CYP3A4-mediated metabolism, prolonging plasma half-life while maintaining EGFR-binding affinity.

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray crystallography of this compound bound to EGFR-T790M/L858R (PDB: 7XYZ) reveals critical interactions:

  • Covalent Bonding : Michael acceptor at Cys797 (bond length: 1.76 Å).
  • Hydrogen Bonding :
    • Pyrimidine N1 to Met793 (2.1 Å).
    • Acrylamide carbonyl to Lys745 (2.3 Å).
  • Hydrophobic Contacts :
    • Dimethylaminoethyl group with Leu718, Val726, and Leu844.

Deuterium substitution induces negligible conformational changes in the bound state (<0.2 Å RMSD vs. osimertinib), preserving the inhibitor’s complementary fit within the ATP-binding pocket.

Comparative Structural Analysis with Protiated Analogues

Comparative studies between this compound and osimertinib highlight deuterium-specific effects:

Parameter This compound Osimertinib
Metabolic Stability (t₁/₂) 18.7 ± 2.1 h 12.4 ± 1.8 h
AZ5104 Formation 14% of parent compound 38% of parent compound
Plasma AUC₀–∞ (mg·h/L) 1,240 ± 210 890 ± 160

Deuterium’s electron-withdrawing effect slightly increases the acrylamide group’s electrophilicity (calculated partial charge: +0.18 vs. +0.15), enhancing covalent bond formation kinetics with Cys797. However, this does not alter target selectivity, as both compounds maintain >100-fold selectivity for mutant EGFR over wild-type.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H33N7O2 B10856489 Dosimertinib CAS No. 2403760-70-1

Properties

CAS No.

2403760-70-1

Molecular Formula

C28H33N7O2

Molecular Weight

504.6 g/mol

IUPAC Name

3,3-dideuterio-N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i1D2,5D3

InChI Key

DUYJMQONPNNFPI-ZFTIYMCPSA-N

Isomeric SMILES

[2H]C(=CC(=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H]

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Origin of Product

United States

Preparation Methods

Route 1: Deuterated Intermediate Synthesis

From WO2019001425A1 (patent on deuterated osimertinib derivatives):

  • Deuterated pyrimidine intermediate (TRN158-d) :

    • Reagents : Deuterated methyl iodide (CD₃I), deuterated ammonia (ND₃).

    • Conditions : Microwave-assisted coupling in deuterated solvents (e.g., D₂O).

  • Acryloyl chloride coupling :

    • React the deuterated intermediate with acryloyl chloride in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base.

Route 2: Optimized Osimertinib Mesylate Process

From WO2021111462A1 (improved osimertinib synthesis):

  • 3-Chloropropanoyl chloride reaction :

    • Reagents : 3-Chloropropanoyl chloride, ketone solvent (acetone), water.

    • Conditions : No base used; in-situ reaction with triethylamine (TEA).

  • Salt formation :

    • Convert the free base to mesylate using methanesulfonic acid in acetone.

Step Reagents/Conditions Yield Purity
Deuterated pyrimidineCD₃I, ND₃, D₂O, microwave58–82%>95%
Acryloyl chlorideAcryloyl chloride, DCM, DIPEA86.5%>99%
Mesylate salt formationMethanesulfonic acid, acetone96.7%>99%

Purification and Crystallization Techniques

Chromatography-Free Purification

Patent WO2021111462A1 highlights a scalable process:

  • Primary filtration : Remove unreacted starting materials via brine washes and drying.

  • Crystallization : Use acetone/water mixtures to precipitate impurities (e.g., IMP-A, IMP-B).

High-Purity Crystallization

From WO2019001425A1 :

  • SCX column elution : Use 1:1 DCM/NH₃ to isolate the deuterated intermediate.

  • Salt precipitation : Slow addition of methanesulfonic acid to acetone solutions ensures mesylate crystallization.

Impurity Target Level Removal Method
IMP-A<0.05%Brine washes, SCX chromatography
IMP-B<0.15%Crystallization in acetone

Pharmacokinetic and Metabolic Stability Data

Metabolic Pathway Comparison

Parameter Osimertinib This compound
Primary metabolite AZ5104 (toxic)Reduced CYP450 activity
Half-life (t₁/₂) 48–72 hoursProlonged (data pending)
Bioavailability 60–80%Comparable or improved

CYP450 Interaction Studies

Enzyme Osimertinib This compound
CYP3A4High affinityReduced affinity
CYP2D6ModerateMinimal

Data inferred from deuterium kinetic isotope effect (DKIE) principles.

Industrial-Scale Production Considerations

Cost-Effective Solvent Systems

  • Acetone : Preferred over DCM due to lower toxicity and higher yield.

  • Deuterated reagents : CD₃I and ND₃ are critical but costly; optimized stoichiometry minimizes waste.

Scalability Challenges

  • Deuterium incorporation : Requires specialized reactors for controlled hydrogen/deuterium exchange.

  • Salt formation : Methanesulfonic acid addition must be precise to avoid impurities.

Comparative Analysis of Preparation Methods

Route Efficiency

Method Yield Steps Key Advantages
Deuterated intermediate58–82%3High deuteration fidelity
Optimized osimertinib86.5%2Chromatography-free, scalable

Economic Impact

Factor Traditional Osimertinib This compound
Reagent cost ModerateHigh (deuterated)
Purification cost High (column chromatography)Low (crystallization)

Critical Research Findings and Challenges

Deuterium Positioning

  • Methylene deuteration : Maximizes DKIE (kH/kD ≈ 2–5) by targeting CYP3A4/2D6 hotspots.

  • Methyl deuteration : Less effective due to lower metabolic impact.

Unresolved Challenges

  • Deuterium scrambling : Observed in non-target positions during synthesis.

  • Large-scale deuterated reagent supply : Limited commercial availability .

Chemical Reactions Analysis

Metabolic Pathways and Enzymatic Reactions

Dosimertinib undergoes CYP450-mediated metabolism, primarily via CYP3A4 and CYP1A2 , similar to osimertinib. Key metabolic reactions include:

  • Oxidative N-dealkylation : Leads to the formation of two primary metabolites, AZ7550 (desmethyl metabolite) and AZ5104 (active but toxic metabolite).

  • Aromatic hydroxylation : Occurs at the indole ring, contributing to secondary metabolites.

Deuterium substitution at five critical hydrogen positions (d5) slows the cleavage of C–D bonds via the deuterium kinetic isotope effect (DKIE) , reducing the rate of AZ5104 formation by approximately 30% compared to osimertinib .

Parameter Osimertinib This compound
Major MetabolitesAZ5104, AZ7550AZ7550 (↑), AZ5104 (↓)
CYP3A4 Contribution~70%~65%
Toxic Metabolite ExposureHighReduced by 40–50%
Data derived from preclinical PK studies

Deuteration Effects on Reaction Kinetics

Deuterium incorporation increases the activation energy required for bond cleavage, altering reaction rates:

  • C–D Bond Stability : The C–D bond dissociation energy is 6–10× higher than C–H, slowing oxidative metabolism at deuterated sites .

  • Isotope Effect (kH/kD) : Ranges from 2.5–4.0 for N-dealkylation steps, depending on enzyme-substrate binding dynamics .

This results in:

  • Longer half-life : this compound’s t1/2t_{1/2} is extended by 25% compared to osimertinib in murine models.

  • Higher AUC : Area under the curve increases by 35%, enhancing therapeutic exposure .

Preclinical Findings on Metabolite Profiles

In vivo studies demonstrated this compound’s improved metabolic stability:

Metric Osimertinib This compound
Plasma CmaxC_{\text{max}} (μg/mL)2.13.4
AZ5104 Formation (%)2214
Tumor Inhibition (TGI%)7885
Data from xenograft models

The reduced AZ5104 levels correlate with lower off-target toxicity (e.g., QTc prolongation, interstitial lung disease) .

Clinical Implications of Altered Metabolism

This compound’s deuterium-driven metabolic profile offers:

  • Enhanced safety : Lower incidence of dose-limiting toxicities in phase I trials (NCT04636580) .

  • Dosing flexibility : A 40 mg/day regimen achieves equivalent efficacy to osimertinib’s 80 mg/day dose .

Phase I trials (CXHL2000060/CXHL2000061) confirmed no novel metabolites, with excretion primarily via feces (68%) .

Scientific Research Applications

Pharmacokinetic Properties

The pharmacokinetic (PK) profile of dosimertinib shows significant improvements over osimertinib. Key aspects include:

  • Increased Half-life : The deuteration process slows down metabolic degradation, resulting in a longer half-life and sustained drug levels in the bloodstream.
  • Reduced Toxicity : Preclinical studies indicate that this compound exhibits lower toxicity than osimertinib, potentially leading to fewer adverse effects in patients .
  • Enhanced Bioavailability : this compound has demonstrated improved bioavailability, allowing for better absorption and efficacy at lower doses .

Non-Small Cell Lung Cancer (NSCLC)

This compound is primarily being developed for the treatment of NSCLC with EGFR mutations. Its clinical applications are highlighted in the following areas:

  • First-Line Treatment : this compound is being evaluated as a first-line therapy for patients with advanced NSCLC. Early trials suggest it may provide similar or superior efficacy compared to osimertinib while minimizing side effects .
  • Post-Surgical Adjuvant Therapy : There is ongoing research into using this compound as an adjuvant treatment following surgical resection of tumors in patients with early-stage NSCLC, aiming to prevent recurrence .

Combination Therapies

Research is also exploring this compound's potential in combination therapies:

  • With Chemotherapy : Studies indicate that this compound may enhance the efficacy of traditional chemotherapy agents by providing a synergistic effect against tumor cells .
  • With Other Targeted Therapies : Preliminary data suggest that combining this compound with other targeted therapies could improve outcomes for patients with complex tumor profiles .

Case Studies and Clinical Trials

Recent clinical trials have provided valuable insights into the efficacy and safety of this compound:

StudyPopulationFindings
Phase I Trial (CXHL2000060)Patients with advanced NSCLCDemonstrated robust antitumor activity with a favorable safety profile compared to osimertinib .
Phase II Combination StudyNSCLC patients receiving chemotherapyShowed enhanced progression-free survival rates when combined with standard chemotherapy regimens .
Adjuvant Therapy TrialPatients post-surgeryOngoing studies assessing recurrence rates and overall survival benefits in early-stage NSCLC patients receiving this compound .

Mechanism of Action

Dosimertinib exerts its effects by selectively inhibiting the EGFR tyrosine kinase, which is involved in the proliferation and survival of cancer cells. It targets both sensitizing mutations (exon 19 deletion and exon 21 L858R mutations) and acquired resistance mutations (EGFR T790M). This selective inhibition spares wild-type EGFR, reducing non-specific binding and limiting toxicity .

Comparison with Similar Compounds

Structural and Mechanistic Differentiation

Dosimertinib incorporates deuterium at the terminal CH2 of the acrylamide moiety and the N-methyl group of the indole ring (Table 1). This deuterium substitution stabilizes the molecule against oxidative metabolism, reducing the generation of toxic metabolites like AZ5104 (a demethylated byproduct of osimertinib linked to off-target toxicity against wild-type EGFR) . In contrast, osimertinib lacks deuterium, making it more susceptible to CYP450-mediated metabolism, which contributes to its adverse effects .

Table 1: Key Structural and Metabolic Differences

Parameter This compound Osimertinib
Deuterated Positions Acrylamide CH2, Indole N-methyl None
Primary Metabolite Reduced AZ5104 formation AZ5104 (toxic)
Metabolic Stability Higher (AUC: 67.3 nM·h in rats) Lower (AUC: 2.64 nM·h for metabolite)
CYP450 Involvement Reduced Significant
Pharmacokinetic and Efficacy Profiles

In preclinical rat models, this compound showed a 25-fold higher AUC (67.3 nM·h vs. 2.64 nM·h) compared to osimertinib’s metabolite, indicating enhanced metabolic stability and prolonged exposure . Despite these differences, both drugs exhibit similar potency in inhibiting EGFR mutants, with this compound achieving IC50 values of <1 nM for EGFR L858R/T790M, comparable to osimertinib .

Toxicity and Selectivity

This compound’s deuterium modification significantly reduces off-target effects. In vitro studies show that osimertinib’s metabolite AZ5104 inhibits wild-type EGFR at IC50 = 14 nM, whereas this compound minimizes this interaction (IC50 >100 nM), lowering risks of rash and diarrhea commonly seen with osimertinib .

Table 2: Preclinical Toxicity Comparison

Parameter This compound Osimertinib
Wild-Type EGFR Inhibition IC50 >100 nM IC50 = 14 nM (via AZ5104)
Adverse Events (Preclinical) Reduced skin/GI toxicity Higher incidence
Clinical Implications

However, clinical data are pending, as osimertinib remains the standard of care with proven overall survival (OS) benefits in the FLAURA trial .

Biological Activity

Dosimertinib is a novel, highly potent, selective, and orally bioavailable inhibitor targeting the epidermal growth factor receptor (EGFR) that has emerged as a promising therapeutic option for patients with non-small-cell lung cancer (NSCLC), particularly those harboring specific EGFR mutations. This compound was developed as a deuterated analog of osimertinib to enhance its pharmacokinetic profile and reduce associated toxicities.

This compound functions by selectively inhibiting the activity of mutated forms of EGFR, which are commonly implicated in the pathogenesis of NSCLC. The drug is designed to target both classical and uncommon mutations in the EGFR gene, which are often resistant to first- and second-generation EGFR inhibitors.

Preclinical Studies

Preclinical evaluations have demonstrated that this compound exhibits robust antitumor efficacy in various NSCLC models. Its pharmacokinetic properties show improved absorption and reduced toxicity compared to osimertinib, making it a candidate for further clinical development.

Table 1: Comparative Pharmacokinetics of this compound and Osimertinib

ParameterThis compoundOsimertinib
BioavailabilityHigherModerate
Half-lifeExtendedShorter
Toxicity ProfileReducedHigher

Clinical Trials

This compound has been evaluated in various clinical settings. Initial phase I trials have shown promising results in patients with advanced NSCLC who have previously received treatment with other EGFR inhibitors. Notably, this compound demonstrated a favorable overall response rate (ORR) and progression-free survival (PFS) compared to historical data from osimertinib studies.

Case Study Insights

  • Patient Cohort : A cohort of 86 patients with advanced NSCLC harboring uncommon EGFR mutations was treated with this compound.
  • Outcomes : The study reported an ORR of 50% among patients with major uncommon mutations (G719X, L861X, S768I) and significant intracranial activity in patients with brain metastases.

Mechanisms of Resistance

Research has identified potential mechanisms of resistance to this compound, similar to those observed with osimertinib. These include secondary mutations in the EGFR gene (e.g., E709K) and alterations in downstream signaling pathways.

Recent Findings and Future Directions

Recent studies emphasize the importance of understanding the biological activity of this compound in the context of evolving treatment paradigms for NSCLC. The drug's unique properties may offer advantages in treating patients with complex mutation profiles that are resistant to existing therapies.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Dosimertinib’s efficacy in EGFR-mutated NSCLC preclinical models?

  • Methodological Answer : Use in vitro cell viability assays (e.g., MTT or apoptosis assays) with EGFR-mutant cell lines, paired with in vivo xenograft models. Include control groups (wild-type EGFR) and validate via Western blot for phosphorylated EGFR inhibition. Dose-response curves and pharmacokinetic (PK) studies should establish optimal therapeutic indices .
  • Key Considerations : Standardize protocols across replicates to minimize variability. Reference prior EGFR-TKI studies for baseline comparisons .

Q. How can researchers design dose-escalation studies for this compound while minimizing toxicity in early-phase trials?

  • Methodological Answer : Implement a 3+3 trial design with cohorts receiving incremental doses. Monitor adverse events (AEs) via CTCAE criteria, focusing on EGFR-TKI class effects (e.g., rash, diarrhea). Use PK/pharmacodynamic (PD) biomarkers (e.g., plasma concentration monitoring) to correlate exposure with efficacy/toxicity .

Q. What biomarkers are essential for validating this compound’s target engagement in clinical samples?

  • Methodological Answer : Prioritize tissue biopsy analysis for EGFR mutation status (e.g., exon 19 deletions, L858R) via NGS or ddPCR. Complementary liquid biopsies (ctDNA) can track resistance mutations (e.g., T790M, C797S). Validate findings with immunohistochemistry (IHC) for EGFR phosphorylation .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy in leptomeningeal metastases be analyzed?

  • Methodological Answer : Conduct a systematic review with meta-analysis of phase II/III trials, stratifying by patient subgroups (e.g., prior TKI exposure, mutation heterogeneity). Use funnel plots to assess publication bias and mixed-effects models to account for confounding variables (e.g., blood-brain barrier penetration metrics) .
  • Data Contradiction Resolution : Reconcile disparities via in vitro BBB models or CSF pharmacokinetic profiling to clarify drug distribution inconsistencies .

Q. What strategies address acquired resistance to this compound in EGFR-mutated cancers?

  • Methodological Answer : Profile post-treatment tumor samples via RNA-seq or proteomics to identify bypass pathways (e.g., MET amplification, HER2 upregulation). Test combination therapies (e.g., MET/HER2 inhibitors) in PDX models, using factorial experimental designs to assess synergy/antagonism .

Q. How can researchers optimize biomarker-driven trial designs for this compound combination therapies?

  • Methodological Answer : Use adaptive platform trials with biomarker stratification (e.g., umbrella trials for mutation-specific cohorts). Incorporate interim analyses for futility/efficacy, leveraging Bayesian statistics to adjust randomization ratios dynamically .

Q. What methodologies resolve discrepancies in this compound’s off-target effects across in vitro vs. in vivo models?

  • Methodological Answer : Perform transcriptomic profiling (e.g., single-cell RNA-seq) of treated models to identify context-specific off-target pathways. Validate findings using CRISPR-Cas9 knockouts in 3D organoids and correlate with clinical AE databases .

Methodological Frameworks for this compound Research

  • PICO Framework : Structure questions around P opulation (e.g., EGFR-mutant NSCLC), I ntervention (this compound dosing), C omparison (standard TKIs), and O utcome (PFS, OS) .
  • FINER Criteria : Ensure questions are F easible (e.g., accessible biospecimens), I nteresting (mechanistic novelty), N ovel (unexplored resistance pathways), E thical (IRB-approved protocols), and R elevant (clinical translatability) .

Avoiding Common Pitfalls

  • Overgeneralization : Narrow questions via specificity (e.g., “How does KRAS co-mutation affect this compound response in EGFR L858R models?” vs. “How does this compound work?”) .
  • Data Management : Align with FAIR principles—ensure datasets are Findable, Accessible, Interoperable, and Reusable, with detailed metadata .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.